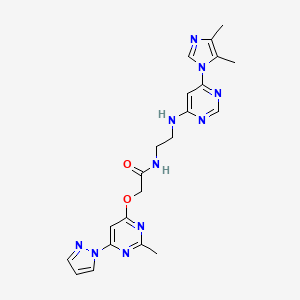![molecular formula C16H13NO4 B2807824 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9](/img/structure/B2807824.png)
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol and similar compounds have been studied for their molecular aggregation properties in various solvents. For instance, Matwijczuk et al. (2016) investigated the spectroscopic behavior of similar compounds in organic solvents, revealing insights into their fluorescence emission spectra and the impact of molecular aggregation processes induced by alkyl substituent structures (Matwijczuk et al., 2016).
Synthesis and Structural Analysis
Research focused on the synthesis and structural analysis of similar isoxazole derivatives has been conducted. Long et al. (2019) synthesized and characterized an isoxazole derivative using spectroscopy and X-ray diffraction, offering insights into the molecular structure of such compounds (Long et al., 2019).
Biological Activities and Antiproliferative Properties
Isoxazole derivatives have been explored for their potential biological activities, including antibacterial and antiproliferative effects. For instance, Juneja et al. (2013) reported on the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols, providing insights into their structure-activity relationships (Juneja et al., 2013). Additionally, Karpińka et al. (2011) developed new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxic activity against human cancer cell lines (Karpińka et al., 2011).
Chemical Properties and Reactions
The chemical properties and reactions of similar compounds have been a subject of study. For example, Nishio (1993) explored the conversion of alcohols into thiols using a one-pot reaction involving a related compound, providing a method for synthesis and isolation of thiols (Nishio, 1993).
Corrosion Inhibition Performance
Yadav et al. (2013) investigated benzimidazole derivatives, including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, for their corrosion inhibition performance on mild steel in HCl solution, highlighting their effectiveness and mechanism of action (Yadav et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.
Mode of Action
It is known to interact with its target enzyme, potentially altering its activity . The specific nature of this interaction and the resulting changes in enzyme activity are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial affects the regulation of the pyruvate dehydrogenase complex . This complex is involved in the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key input for the tricarboxylic acid cycle. By influencing this complex, the compound can potentially affect energy metabolism within cells.
Result of Action
Given its target, it is likely that the compound influences energy metabolism within cells by affecting the activity of the pyruvate dehydrogenase complex .
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPHLVGHWHKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)
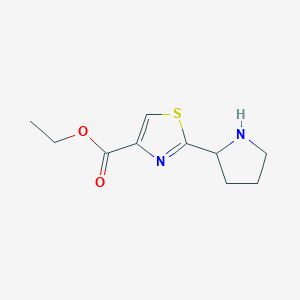
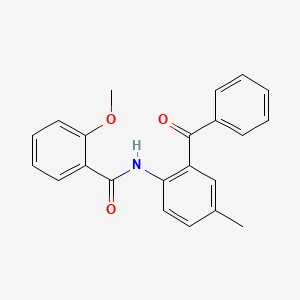
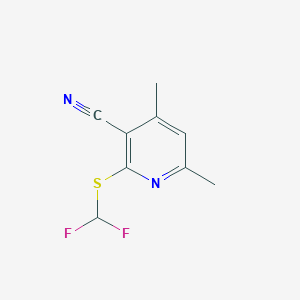
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)
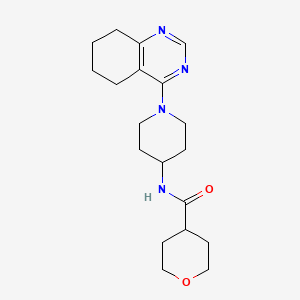
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)
![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2807759.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2807760.png)
